3-({4-[(3-Nitrophenyl)methyl]piperazin-1-YL}methyl)-1H-indole
Description
3-({4-[(3-Nitrophenyl)methyl]piperazin-1-YL}methyl)-1H-indole is a synthetic compound featuring a piperazine core substituted with a 3-nitrophenylmethyl group at the 4-position and linked via a methylene bridge to the 3-position of an indole scaffold.
Properties
IUPAC Name |
3-[[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-24(26)18-5-3-4-16(12-18)14-22-8-10-23(11-9-22)15-17-13-21-20-7-2-1-6-19(17)20/h1-7,12-13,21H,8-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJGAMJROSRJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-({4-[(3-Nitrophenyl)methyl]piperazin-1-YL}methyl)-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The synthetic route may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperazine derivative.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction, where the nitro group is introduced to the phenyl ring.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
3-({4-[(3-Nitrophenyl)methyl]piperazin-1-YL}methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-({4-[(3-Nitrophenyl)methyl]piperazin-1-YL}methyl)-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It can be used in studies investigating the biological activity of indole derivatives, including their antiviral, anticancer, and antimicrobial properties.
Chemical Biology: The compound can serve as a probe in chemical biology to study protein-ligand interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-({4-[(3-Nitrophenyl)methyl]piperazin-1-YL}methyl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting cellular pathways. For example, it could inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Substituent Effects on Piperazine: Fluorophenyl vs. Nitrophenyl
Compound 3b (3-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1H-indole)
- Structure : 2-Fluorophenyl substituent on piperazine.
- Synthesis : Yield 58%, mp 164.6°C; IR and NMR data confirm structure .
- Comparison : The fluorine substituent (electron-withdrawing but weaker than nitro) may reduce piperazine basicity compared to the 3-nitrophenyl group. This could influence receptor affinity, as electron-deficient aromatic systems enhance interactions with cationic binding pockets in receptors like D4 or 5-HT2A.
Compound 3c (3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1H-indole)
- Structure : 4-Fluorophenyl substituent (para position).
- Synthesis : Yield 63%, mp 166.8°C; spectral data align with literature .
- Comparison : Para-substitution may alter steric and electronic effects compared to meta-nitro substitution. Fluorine’s smaller size vs. nitro could reduce steric hindrance but also diminish electronic modulation.
Piperazine Substituent: Phenyl vs. Pyrimidinyl
3-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole (CAS 4281-72-5)
3-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1H-indole (ChEMBL1784)
- Structure : Pyrimidin-2-yl substituent on piperazine.
- Properties : Molecular weight 293.37 g/mol, hydrogen bond acceptors = 4 .
- Comparison : The pyrimidine ring introduces additional hydrogen bond acceptors, which may enhance selectivity for receptors with complementary polar residues (e.g., GLP1R or 5-HT2A). This contrasts with the nitro group’s purely electronic effects.
Linker Modifications: Methylene vs. Propyl
3-(3-{4-[(4-Fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole (ChemDiv 0517-0073)
Pharmacological Profiles: Dopamine D4 Receptor Selectivity
L-750,667 (Azaindole Derivative)
- Structure : Azaindole core with piperazine substituent.
- Pharmacology : High D4 affinity (Ki = 0.51 nM), >2000-fold selectivity over D2/D3 receptors. Functional antagonism (EC50 = 80 nM in cAMP assays) .
- Comparison : While structurally distinct (azaindole vs. indole), the piperazine moiety and substituent positioning highlight the importance of aromatic interactions in D4 selectivity. The nitro group in the target compound may mimic azaindole’s electronic effects.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Nitro substituents enhance receptor binding via electronic effects, as seen in L-750,667’s high D4 affinity .
- Substituent Position : Meta-substitution (nitro) may optimize steric and electronic interactions compared to para-fluorophenyl (3c) .
- Linker Length : Methylene linkers (target compound) favor rigidity and precise binding, while propyl chains (ChemDiv 0517-0073) may improve flexibility at the cost of selectivity .
Biological Activity
3-({4-[(3-Nitrophenyl)methyl]piperazin-1-YL}methyl)-1H-indole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
Anticancer Activity
Several studies have highlighted the anticancer potential of indole derivatives. The compound has shown cytotoxic effects against various cancer cell lines. For instance, it was evaluated against human glioblastoma U251 and melanoma WM793 cells, demonstrating significant growth inhibition. The presence of the nitrophenyl group is believed to enhance its activity due to increased electron affinity and potential interactions with cellular targets .
Antiviral Activity
Research indicates that similar piperazine derivatives exhibit antiviral properties, particularly against HIV-1 and other viruses. The structural framework of this compound may contribute to its effectiveness in inhibiting viral replication by interfering with viral protein synthesis .
Antimicrobial Activity
The compound has also been tested for antibacterial and antifungal activities. Studies have shown that derivatives with piperazine moieties possess broad-spectrum antimicrobial properties, making them potential candidates for developing new antibiotics .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of DNA Synthesis : By interacting with DNA topoisomerases, the compound may disrupt DNA replication in cancer cells.
- Modulation of Signaling Pathways : It may influence pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in target cells, leading to apoptosis.
Case Studies
- Cytotoxicity Against Cancer Cells : A study reported that the compound exhibited an IC50 value less than 30 µM against several cancer cell lines, indicating strong cytotoxicity compared to standard treatments like doxorubicin .
- Antiviral Efficacy : In vitro studies demonstrated that similar piperazine derivatives could inhibit the replication of HIV-1 with moderate efficacy, suggesting that structural modifications can enhance antiviral activity .
Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
